

Using 1-Methylcyclopropane-1-sulfonyl fluoride in activity-based protein profiling

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Compound of Interest

Compound Name: *1-Methylcyclopropane-1-sulfonyl fluoride*

Cat. No.: *B13557514*

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Activity-Based Protein Profiling with 1-Methylcyclopropane-1-sulfonyl Fluoride

Abstract

This application note details the use of **1-Methylcyclopropane-1-sulfonyl fluoride** (Mc-SF) as a covalent fragment in Activity-Based Protein Profiling (ABPP). Unlike traditional activity-based probes that carry a reporter tag (biotin/fluorophore), Mc-SF serves as a "dark" electrophilic fragment used to map ligandable pockets within the proteome via Sulfur-Fluoride Exchange (SuFEx) chemistry.^[1] The rigid 1-methylcyclopropane moiety acts as a steric probe, testing the capacity of nucleophilic sites (Tyrosine, Lysine, Serine, Histidine) to accommodate compact, sp³-rich vectors.^[1] This guide outlines protocols for Direct Adduct Mapping (mass-shift analysis) and Competitive ABPP to identify functional cysteines and other nucleophiles targeted by this pharmacophore.^[1]

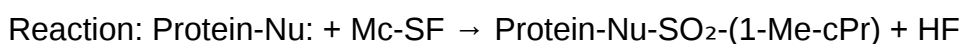
Chemical Mechanism & Properties^[1]

The Probe: Mc-SF

- Compound: **1-Methylcyclopropane-1-sulfonyl fluoride**[1]
- Formula: $C_4H_7FO_2S$ [1]
- MW: 154.18 Da[1]
- Reactivity Profile: SuFEx (Sulfur-Fluoride Exchange).[1][2][3][4] The sulfonyl fluoride is a "latent" electrophile, stable in aqueous buffer but highly reactive when activated by the local protein microenvironment (e.g., H-bond networks, proximity to basic residues).[1]
- Structural Role: The cyclopropane ring provides rigid directionality, often used as a bioisostere for tert-butyl or isopropyl groups to improve metabolic stability and potency.[1]

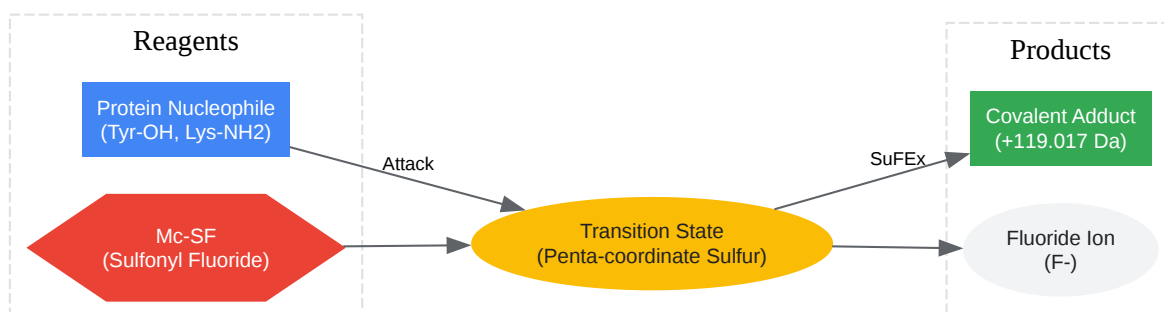
Reaction Mechanism

Upon binding to a protein pocket, a nucleophilic side chain (Nu:) attacks the sulfur center, displacing the fluoride ion.[1]



Mass Spectrometry Signature: The covalent modification results in a specific mass shift on the target peptide.[1]

- Added Moiety: $-\text{SO}_2\text{-C}_3\text{H}_4(\text{CH}_3)$ [1]
- Formula Change: $+C_4H_7O_2S -F$
- Monoisotopic Mass Shift: $+119.0167 \text{ Da}$ [1]



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Figure 1: Mechanism of SuFEx-mediated protein labeling by Mc-SF.[1] The reaction is context-dependent, favoring sites that can stabilize the fluoride departure.[1]

Experimental Workflows

Since Mc-SF lacks an enrichment handle (alkyne/biotin), it is analyzed using one of two strategies:[1]

Strategy A: Direct Adduct Mapping (Global "Dark" Screening)

Best for: Discovering new ligandable sites and determining the exact residue modified.[1]

Method: High-concentration incubation followed by deep sequencing LC-MS/MS and "open" database searching for the +119 Da shift.[1]

Strategy B: Competitive ABPP

Best for: Validating target engagement at known active sites.[1] Method: Mc-SF competes with a broad-spectrum "Scout Probe" (e.g., FP-TAMRA or an Alkyne-Sulfonyl Fluoride).[1] A loss of signal indicates Mc-SF binding.[1]

Detailed Protocol: Direct Adduct Mapping

Materials

- Cell Lysate: 1-2 mg/mL in PBS (protease inhibitors optional; avoid AEBSF/PMSF as they are also sulfonyl fluorides).[1]
- Mc-SF Stock: 50 mM in anhydrous DMSO.
- Quenching Reagent: 5% Formic Acid or 4x Laemmli buffer.[1]
- Digestion Reagents: Urea, DTT, Iodoacetamide (IAA), Trypsin (Sequencing Grade).[1]

Step-by-Step Procedure

Step 1: Probe Incubation[1]

- Dilute cell lysate to 1.5 mg/mL in PBS (pH 7.4).
 - Note: SuFEx reactivity is pH-sensitive.[1][2] Ensure pH is strictly controlled.
- Add Mc-SF to a final concentration of 100 μ M - 500 μ M.[1]
 - Control: Add equivalent volume of DMSO to a control sample.[1]
- Incubate for 1 hour at 37°C or 3 hours at 25°C.
 - Expert Insight: Sulfonyl fluorides have slower kinetics than sulfonyl chlorides.[1] Longer incubation ensures saturation of "tunable" tyrosines.[1]

Step 2: Protein Precipitation & Digestion[1]

- Precipitate proteins using Chloroform/Methanol (4:1 ratio) to remove excess unreacted probe.[1]
- Resuspend pellet in 8 M Urea / 50 mM HEPES (pH 8.0).
- Reduction: Add DTT (5 mM final), incubate 30 min at 55°C.
- Alkylation: Add IAA (15 mM final), incubate 30 min at RT in dark.
- Dilute Urea to <1 M using 50 mM HEPES.
- Add Trypsin (1:50 enzyme:protein ratio). Digest overnight at 37°C.

Step 3: LC-MS/MS Analysis[1]

- Desalt peptides using C18 StageTips or Sep-Pak cartridges.[1]
- Analyze on a high-resolution mass spectrometer (e.g., Orbitrap Exploris/Eclipse).[1]
- Gradient: 90-120 min linear gradient (2-35% Acetonitrile).

Bioinformatics (Critical)

Configure your search engine (MSFragger, Comet, or MaxQuant) with the following variable modification:

Parameter	Setting
Modification Name	Mc-SF_Sulfonyl
Composition	C(4) H(7) O(2) S
Mass Shift	+119.0167 Da
Target Residues	Y, K, S, H, T (Variable)
Fixed Mod	Carbamidomethyl (C) +57.0215

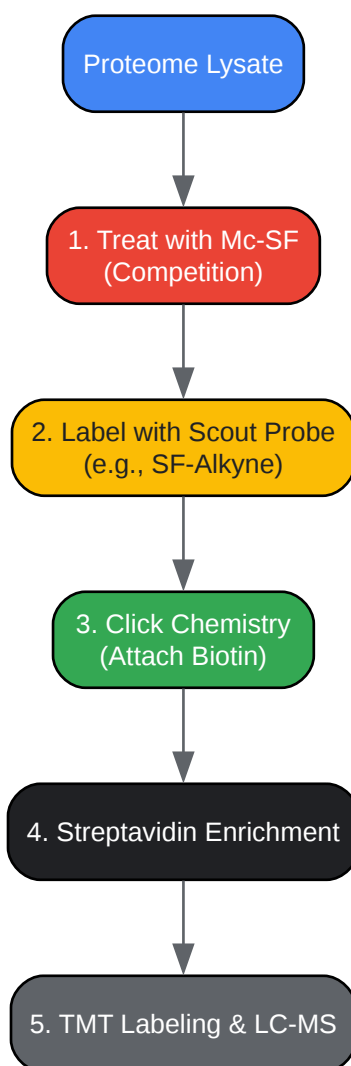
Detailed Protocol: Competitive ABPP

This method uses a "Scout Probe" to visualize sites blocked by Mc-SF.[\[1\]](#)

Reagents

- Scout Probe:SF-Alkyne (a broad-spectrum sulfonyl fluoride probe with an alkyne handle) or FP-Biotin (for serine hydrolases).[\[1\]](#)
- Click Chemistry Reagents: CuSO₄, TCEP, TBTA, Azide-Biotin (if using alkyne probe).[\[1\]](#)

Workflow



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Figure 2: Competitive ABPP workflow.[1] Mc-SF blocks specific sites, preventing the Scout Probe from binding. These sites appear as "down-regulated" in the MS data.[1]

- Competition: Treat lysate with Mc-SF (100 μ M) for 1 hr.
- Labeling: Add Scout Probe (e.g., 1 μ M SF-Alkyne) for 1 hr.
- Click Reaction: React with Biotin-Azide, Cu(I), TCEP, Ligand.[1]
- Enrichment: Pull down labeled proteins on Streptavidin beads.
- Quantification: Digest on-bead and label peptides with TMT tags.

- Analysis: Targets of Mc-SF will show low TMT reporter intensity compared to DMSO control. [1]

Data Interpretation & Validation

Identifying True Targets

For Direct Mapping, filter results for:

- Localization Probability: >0.75 (Class I sites).[1]
- Spectral Counts: Site identified in >2 replicates.
- Residue Specificity: SuFEx prefers Tyrosine (Y) and Lysine (K) in specific electrostatic pockets.[1]

Expected Results Table

Residue Type	Reactivity Driver	Biological Implication
Tyrosine (Y)	Nearby basic residues (Arg/Lys) lower pKa of phenol. [1]	Often catalytic or structural hotspots.[1]
Lysine (K)	Proximity to acidic residues or active site geometry.[1]	Perturbation of PPI interfaces or catalysis.[1]
Histidine (H)	Nucleophilic attack by imidazole.[1]	Rare but highly specific zinc-finger or active site targeting. [1]

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